1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL
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Overview
Description
1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL is a complex organic compound that belongs to the class of benzodiazoles and naphthalenes This compound is characterized by its unique structure, which combines a benzodiazole ring with a naphthalene moiety, connected through an aminomethyl linkage
Mechanism of Action
Target of Action
The compound “1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol” belongs to the class of benzimidazole derivatives . Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological activity. For instance, some benzimidazole derivatives inhibit the growth of bacteria or fungi, while others may interfere with inflammatory pathways or tumor growth
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, they may interfere with bacterial cell wall synthesis in the case of antibacterial activity, or they may inhibit key enzymes in inflammatory pathways in the case of anti-inflammatory activity
Result of Action
The result of the action of benzimidazole derivatives can vary widely, from the inhibition of bacterial or fungal growth to the reduction of inflammation or tumor growth
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL typically involves multi-step organic reactions. One common approach is the condensation of 1-propyl-1H-benzodiazole-2-amine with 2-hydroxy-1-naphthaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The imine intermediate formed during synthesis can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole or naphthalene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
- Oxidation products include naphthoquinones.
- Reduction products include primary amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
- 1-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL
- 1-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL
- 1-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL
Uniqueness: 1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL is unique due to its specific propyl substitution on the benzodiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
1-[[(1-propylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-13-24-19-10-6-5-9-18(19)23-21(24)22-14-17-16-8-4-3-7-15(16)11-12-20(17)25/h3-12,25H,2,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKZOPPXWPWGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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